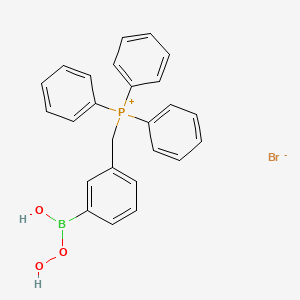
MitoB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoB is a ratiometric mass spectrometry probe that can be used for assessing changes in H2O2 within mitochondria in vivo .
Synthesis Analysis
MitoB can be physicochemically targeted to mitochondria using the lipophilic alkyltriphenylphosphonium (TPP) group . Once in the mitochondria, the TPP-conjugate can detect or influence processes within the mitochondrial matrix directly . The synthesis of MitoB and MitoP and the deuterated standards necessary for this method of quantification are described in the relevant literature .Molecular Structure Analysis
MitoB contains a triphenylphosphonium cation component that drives its accumulation within mitochondria . The arylboronic moiety of MitoB reacts with H2O2 to form a phenol product, MitoP .Chemical Reactions Analysis
The arylboronic moiety of MitoB reacts with H2O2 to form a phenol product, MitoP . The extent of its conversion to MitoP enables the quantification of H2O2 .Physical And Chemical Properties Analysis
MitoB is a crystalline solid with a molecular formula of C25H23BO2P and a molecular weight of 477.1 g/mol . It has a solubility of 5 mg/ml in DMF and 10 mg/ml in DMSO .Scientific Research Applications
Image Processing and Analysis : MiToBo, a toolbox for image processing and analysis, is utilized in biological and biomedical applications, particularly in characterizing intracellular particles and structures. It integrates with ImageJ and Fiji software packages for enhanced functionality (Möller et al., 2016).
Measuring Hydrogen Peroxide in Drosophila : MitoB has been effectively used to measure changes in hydrogen peroxide (H2O2) within the mitochondrial matrix of living Drosophila. This method is crucial for investigating mitochondrial H2O2 in various models of pathology and metabolic alteration (Cochemé et al., 2012).
Assessing Reactive Oxygen Species in Ecological Studies : The MitoB method has been extended for ecological studies of oxidative stress, like in the brown trout Salmo trutta. It provides a convenient method for measuring ROS levels in living animals over significant periods (Salin et al., 2017).
Mitochondria-Targeted Probes and Functional Molecules : MitoB, as a mitochondria-targeted probe, plays a crucial role in understanding oxidative stress and muscle contraction control. It can respond to internal or external stimuli, aiding in the assessment of oxidative stress in mitochondria (Hartley, 2011).
Reconstructing Mitochondrial Genomes : Tools like MITObim aid in reconstructing complete mitochondrial genomes from next-generation sequencing data. This approach overcomes traditional strategies' limitations in obtaining mitochondrial genomes for species with minimal mitochondrial sequence information (Hahn et al., 2013).
Detecting and Annotating Heteroplasmy in Mitochondrial DNA : MitoBamAnnotator is a web-based tool for detecting and analyzing heteroplasmy in mitochondrial DNA. It provides a comprehensive overview of mitochondrial genetic variation, facilitating in-depth analysis without prior programming knowledge (Zhidkov et al., 2011).
Mechanism of Action
MitoB accumulates in mitochondria and is converted into the exomarker, MitoP, by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to MitoB after a period of incubation, and this ratio is determined by mass spectrometry using d15-MitoP and d15-MitoB as standard .
Future Directions
While MitoB has shown promise in assessing changes in H2O2 within mitochondria, there are still controversies surrounding this approach, namely related to its intrinsic toxicity . Therefore, efforts must be made in finding new cation carriers, and to guarantee that the cargo does indeed access the mitochondrial matrix and does not merely associate with the mitochondrial membranes . Moreover, in vivo biodistribution, pharmacokinetics, and long-term toxic effects studies to provide accurate information about efficacy and toxicity are still an emergent issue to make available the translation from bench to bedside .
properties
IUPAC Name |
[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBJDFSRFHSFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BBrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MitoB | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

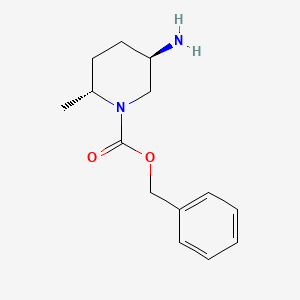
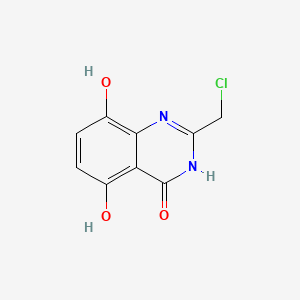
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
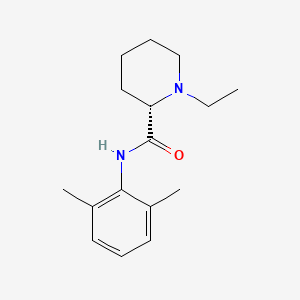
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)

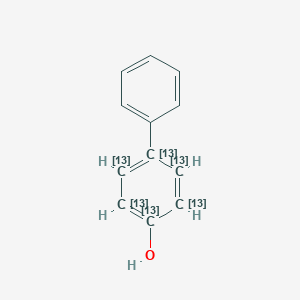
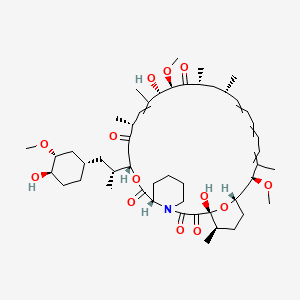
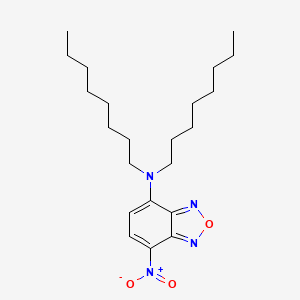
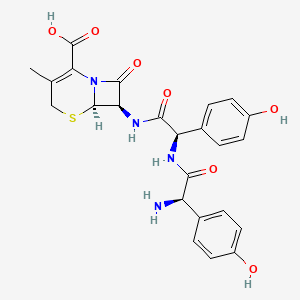
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)